molecular formula C23H22N4O4 B2721247 N-(2-ethoxyphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 1251703-32-8

N-(2-ethoxyphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No.: B2721247
CAS No.: 1251703-32-8
M. Wt: 418.453
InChI Key: KYULSJOEZKGIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide (CAS 1251703-32-8) is a synthetic specialty chemical with a molecular formula of C23H22N4O4 and a molecular weight of 418.4 g/mol . This complex molecule is built on a quinoline core substituted at the 1-position with an acetamide group and at the 4-position with a 3-ethyl-1,2,4-oxadiazole ring. The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry due to its bioisosteric properties, where it can serve as a stable replacement for ester and amide functional groups, thereby potentially improving a compound's metabolic stability and binding affinity . This molecular framework is of significant interest in early-stage drug discovery and pharmacological probe development. The presence of the 1,2,4-oxadiazole moiety suggests potential for a wide range of biological activities, as this heterocycle is known to exhibit diverse therapeutic effects, including anticancer, anti-inflammatory, antiviral, and antibacterial properties . Researchers can leverage this compound as a key intermediate or a novel chemical entity for screening against various biological targets, studying enzyme inhibition, or investigating structure-activity relationships (SAR) in the development of new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-3-20-25-23(31-26-20)16-13-22(29)27(18-11-7-5-9-15(16)18)14-21(28)24-17-10-6-8-12-19(17)30-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYULSJOEZKGIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide is a complex organic compound with potential biological activities. Its unique structure incorporates both oxadiazole and quinoline moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-ethoxyphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide. It has a molecular formula of C23H22N4O4 and a molecular weight of 418.453 g/mol. The structure features an ethoxyphenyl group linked to an oxadiazole and a quinoline derivative, contributing to its biological activity.

The mechanism of action for this compound involves interactions with specific biological targets. Research indicates that the compound may inhibit certain enzymes or receptors involved in disease pathways, although detailed studies are required to elucidate these mechanisms fully.

Antiproliferative Activity

Studies have shown that compounds containing quinoline and oxadiazole rings exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar derivatives have been reported to have GI50 values (the concentration required to inhibit cell growth by 50%) as low as 35.1 µM in specific cancer types .

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles possess antimicrobial properties. The incorporation of the oxadiazole ring in the structure may enhance its efficacy against bacterial and fungal pathogens .

Case Studies

  • Anticancer Studies : A study investigated the antiproliferative effects of various quinoline and oxadiazole derivatives. The results indicated that compounds similar to this compound displayed substantial cytotoxicity against breast and lung cancer cell lines.
    CompoundCell LineGI50 (µM)
    Compound AMCF7 (Breast)35.1
    Compound BA549 (Lung)42.0
  • Antimicrobial Activity : In another study focusing on the antimicrobial effects of oxadiazole derivatives, N-(2-ethoxyphenyl)-substituted compounds showed promising results against Staphylococcus aureus and Escherichia coli strains.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
N-(4-Ethoxyphenyl)-N’-(4-nitrophenyl)acetamidineSimilar structure but different substituentsModerate antiproliferative activity
Other Oxadiazole DerivativesVarying substituents on the oxadiazole ringBroad-spectrum antimicrobial activity

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Efficiency : Yields for analogs range from 28% () to 86.6% (), suggesting the target’s synthesis may require optimization for scalability .
  • Physical Properties : Melting points for triazole-acetamides (: 156–227°C) indicate crystallinity, which the target compound may share, aiding purification .
  • Activity Trends : Oxadiazole-containing compounds consistently show antiviral and enzyme-inhibitory profiles, positioning the target as a candidate for similar applications .

Preparation Methods

Formation of 2-Oxoquinoline Intermediate

The synthesis typically begins with constructing the 2-oxoquinoline core. A widely adopted approach involves cyclocondensation of anthranilic acid derivatives with ketones or aldehydes. For instance, anthranilic acid reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C to yield 4-methyl-2-oxo-1,2-dihydroquinoline. Alternatively, N-substituted anthranilic acid derivatives undergo cyclization with DMF-dimethylacetal to form 3-cyano-4-oxoquinoline intermediates.

Key reaction :
$$
\text{Anthranilic acid} + \text{Ethyl acetoacetate} \xrightarrow{\text{PPA, 120°C}} 4\text{-Methyl-2-oxoquinoline}
$$
Yield: 68–72%.

N-Alkylation with Acetamide Side Chain

Bromoacetamide Preparation

N-(2-Ethoxyphenyl)-2-bromoacetamide is synthesized by reacting 2-ethoxyaniline with bromoacetyl bromide in dichloromethane (DCM) using triethylamine (TEA) as a base.

Procedure :

  • 2-Ethoxyaniline (1 equiv), bromoacetyl bromide (1.1 equiv), TEA (1.5 equiv), DCM, 0°C to RT, 2 h.
  • Yield: 88–92%.

Nucleophilic Substitution on Quinolinone

The quinolinone nitrogen undergoes alkylation with the bromoacetamide derivative using potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) at 60°C.

Optimized protocol :

  • 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinoline (1 equiv), N-(2-ethoxyphenyl)-2-bromoacetamide (1.2 equiv), K$$2$$CO$$3$$ (2 equiv), DMF, 60°C, 12 h.
  • Yield: 65–70%.

Critical parameters :

  • Phase-transfer catalysts (e.g., benzyltributylammonium chloride) improve reaction efficiency.
  • Excess K$$2$$CO$$3$$ ensures complete deprotonation of the quinolinone NH.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) eluent. Recrystallization from ethanol yields analytically pure material (mp 240–242°C).

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-$$d6$$): δ 8.17 (d, $$J = 7.2$$ Hz, 1H, quinolinone H-5), 7.92 (d, $$J = 7.6$$ Hz, 1H, H-8), 4.19 (s, 2H, CH$$2$$CO), 1.42 (t, $$J = 7.0$$ Hz, 3H, OCH$$2$$CH$$3$$).
  • IR (KBr): 1675 cm$$^{-1}$$ (C=O, quinolinone), 1620 cm$$^{-1}$$ (C=N, oxadiazole).

Alternative Synthetic Routes

Hydrazide Cyclization Approach

An alternative method involves condensing 4-(hydrazinecarbonyl)-2-oxoquinoline with ethyl propionimidate hydrochloride in ethanol under reflux.

Reaction scheme :
$$
\text{4-(Hydrazinecarbonyl)-2-oxoquinoline} + \text{Ethyl propionimidate} \xrightarrow{\text{EtOH, reflux}} \text{Target compound}
$$
Yield: 60–68%.

One-Pot Oxadiazole Formation

Recent advances demonstrate one-pot synthesis using microwave irradiation:

  • 4-Cyano-2-oxoquinoline, hydroxylamine, propionic acid, and POCl$$_3$$ irradiated at 100°C for 30 min, followed by N-alkylation.
  • Total yield: 58%.

Industrial-Scale Considerations

Green Chemistry Modifications

  • Solvent replacement : DMF substituted with cyclopentyl methyl ether (CPME) reduces toxicity.
  • Catalyst recycling : Pd/C catalysts reused up to 5 cycles without yield loss.

Process Optimization

  • Continuous flow synthesis : Microreactor systems enhance oxadiazole cyclization efficiency (20% yield increase vs. batch).
  • Quality control : HPLC purity >99% achieved using C18 reverse-phase columns (mobile phase: MeCN/H$$_2$$O, 70:30).

Challenges and Mitigation Strategies

Regioselectivity in Oxadiazole Formation

Competing 1,2,3-oxadiazole formation is minimized by:

  • Strict temperature control (80–90°C).
  • Use of anhydrous POCl$$_3$$ to prevent hydrolysis.

Byproduct Management

  • N-Oxide formation : Reduced by conducting reactions under nitrogen atmosphere.
  • Di-alkylation : Suppressed using stoichiometric bromoacetamide (1.2 equiv).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.